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Abstract

(S)-(+)-2-(Methoxymethyl)pyrrolidine, a chiral cyclic amine, is a versatile building block and
chiral auxiliary in asymmetric synthesis. Its unique structural features, including a stereogenic
center and a coordinating methoxymethyl group, make it a valuable tool in the stereoselective
synthesis of complex organic molecules, particularly in the development of pharmaceutical
agents. This technical guide provides a comprehensive overview of the physical and chemical
properties of (S)-(+)-2-(Methoxymethyl)pyrrolidine, detailed experimental protocols for its
synthesis and characterization, and an exploration of its applications in synthetic chemistry.

Physical and Chemical Properties

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a colorless to light yellow liquid at room temperature.
It is soluble in water, ether, and dichloromethane.[1] Below is a summary of its key physical and
chemical properties.
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Table 1: Physical Properties of (S)-(+)-2-
(Methoxymethyl)pyrrolidine

Property Value Reference
Appearance (-Jleér colorless to light yellow

liquid
Molecular Formula CeH13NO [2][3]
Molecular Weight 115.17 g/mol [2][3]
Boiling Point 62 °C at 40 mmHg [1][2]
Density 0.933 g/mL at 25 °C [1112]
Refractive Index (n2°/D) 1.4457 [2]
Optical Activity ([a]2°/D) +2.4° (c = 2 in benzene) [1][2]
Flash Point 45 °C (113 °F) - closed cup [2]
pKa 10.01 + 0.10 (Predicted) [1]

ble 2: Chemical Identii

Identifier Value Reference

CAS Number 63126-47-6 [2][3]
(2S)-2-

IUPAC Name o [3]
(methoxymethyl)pyrrolidine

SMILES COC[C@@H]1CCCN1 [2][3]
1S/C6H13NO/c1-8-5-6-3-2-4-

InChl 7-6/h6-7H,2- [2][3]
5H2,1H3/t6-/m0/s1
CHPRFKYDQRKRRK-

InChlKey [2][3]
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Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine
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The synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine is commonly achieved from the chiral
pool starting material, (S)-proline. The following protocol is adapted from the synthesis of the
related compound, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and outlines the key
steps to obtain the target molecule.[4][5]

Experimental Protocol: Synthesis from (S)-Proline

This multi-step synthesis involves the reduction of (S)-proline to (S)-(+)-2-
(Hydroxymethyl)pyrrolidine, followed by O-methylation.

Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine[4]

e In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux
condenser, and a powder addition funnel, suspend lithium aluminum hydride (LiAIH4) (1.56
mol) in anhydrous tetrahydrofuran (THF) (2.5 L).

¢ Heat the suspension to reflux.
o Carefully add powdered (S)-proline (1 mol) in small portions to maintain a gentle reflux.
 After the addition is complete, continue refluxing for an additional hour.

o Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow
addition of a solution of potassium hydroxide (28 g) in water (112 mL).

« Filter the resulting precipitate and wash thoroughly with THF.

o Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-
(Hydroxymethyl)pyrrolidine.

Step 2: O-Methylation of (S)-(+)-2-(Hydroxymethyl)pyrrolidine This step is a conceptual
adaptation for the synthesis of the title compound, based on standard organic chemistry
procedures.

e Dissolve the crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g.,
THF).
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» Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH),
portion-wise to form the alkoxide.

e Add a methylating agent, such as methyl iodide (CHsl) or dimethyl sulfate ((CH3)2S0a),
dropwise to the cooled solution.

 Allow the reaction to warm to room temperature and stir overnight.
e Quench the reaction carefully with water.
o Extract the product with a suitable organic solvent (e.g., diethyl ether).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by distillation under reduced pressure to obtain pure (S)-(+)-2-
(Methoxymethyl)pyrrolidine.

(S)-Proline (ngliCtiTOFf"F) (S)-(+)-2-(Hydroxymethyl)pyrrolidine |—> (S)-(+)-2-(Methoxymethyl)pyrrolidine

Click to download full resolution via product page
Caption: Synthetic workflow for (S)-(+)-2-(Methoxymethyl)pyrrolidine.

Spectroscopic Characterization

The structure and purity of (S)-(+)-2-(Methoxymethyl)pyrrolidine are confirmed through
various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

e Prepare a sample by dissolving 5-25 mg of (S)-(+)-2-(Methoxymethyl)pyrrolidine in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs).
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e Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or
higher).

o For 1H NMR, a standard single-pulse sequence is used with an acquisition time of 2-4
seconds and a relaxation delay of 1-5 seconds.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard (0.00 ppm).

Expected *H NMR Spectral Data: While a detailed, published spectrum with assigned peaks is
not readily available in the searched literature, the expected proton signals would correspond
to the methoxy group, the methylene group adjacent to the ether oxygen, the methine proton at
the stereocenter, and the four methylene groups of the pyrrolidine ring.

Expected 3C NMR Spectral Data: Similarly, the 33C NMR spectrum would show distinct signals
for the methoxy carbon, the ether-linked methylene carbon, the chiral methine carbon, and the
four carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Experimental Protocol:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Introduce the sample into the mass spectrometer via an appropriate ionization source, such
as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

e Acquire the mass spectrum in positive ion mode.

Fragmentation Pattern: In GC-MS analysis, the top three mass-to-charge ratio (m/z) peaks are
observed at 70, 28, and 43.[3] The peak at m/z 70 likely corresponds to the loss of the
methoxymethyl group, resulting in the pyrrolidinyl cation.

Infrared (IR) Spectroscopy
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Experimental Protocol:

e Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR
spectrometer.

e Place a small drop of the neat liquid sample directly on the ATR crystal.
e Record the spectrum over the range of 4000-400 cm~1.

Characteristic IR Absorptions: The IR spectrum of (S)-(+)-2-(Methoxymethyl)pyrrolidine
would be expected to show characteristic absorptions for:

e N-H stretch: A weak to medium band around 3300-3500 cm~1 for the secondary amine.
e C-H stretch: Strong bands in the 2850-3000 cm~1 region for the aliphatic C-H bonds.
e C-O stretch: A strong band in the 1050-1150 cm~! region for the ether linkage.

Applications in Asymmetric Synthesis

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a prominent chiral auxiliary, a molecule that is
temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[6]
[7] Its efficacy stems from the rigid five-membered ring and the ability of the nitrogen and the
ether oxygen to chelate with metal ions, creating a sterically defined environment that favors
the formation of one enantiomer over the other.[6]

This chiral auxiliary is utilized in a variety of asymmetric transformations, including:

« Alkylation of ketones and aldehydes: By forming a chiral enamine or imine, it directs the
approach of an electrophile.

o Diels-Alder reactions: It can be used to create chiral catalysts for stereoselective
cycloadditions.

* Michael additions: It facilitates the conjugate addition of nucleophiles to a,3-unsaturated
systems with high stereocontrol.
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Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Role in Signaling Pathways

While direct studies on the interaction of (S)-(+)-2-(Methoxymethyl)pyrrolidine with specific
signaling pathways are not extensively documented in the reviewed literature, the broader
class of pyrrolidine-containing compounds is of significant interest in drug discovery and
chemical biology. Pyrrolidine scaffolds are present in numerous biologically active molecules
and approved drugs.[8][9]

For instance, derivatives of pyrrolidine have been investigated for their ability to modulate
signaling pathways involved in inflammation and cancer. Some pyrrolidine-based compounds
have been shown to interact with targets such as Toll-like receptors (TLRs) and sphingosine
kinases (SphK). It is plausible that (S)-(+)-2-(Methoxymethyl)pyrrolidine or its derivatives
could exhibit biological activity, but further research is required to elucidate any specific roles in
cellular signaling.
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Caption: Generalized signaling pathway potentially modulated by pyrrolidine derivatives.

Safety Information

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a flammable liquid and vapor. It causes skin and
serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when
handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a valuable chiral building block with well-defined
physical and chemical properties. Its primary application lies in the field of asymmetric
synthesis, where it serves as an effective chiral auxiliary for the stereoselective preparation of a
wide range of organic compounds. While its direct biological role in signaling pathways is an
area for future investigation, the prevalence of the pyrrolidine scaffold in pharmaceuticals
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underscores the potential importance of this and related molecules in drug discovery and
development. The experimental protocols and data presented in this guide provide a
comprehensive resource for researchers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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